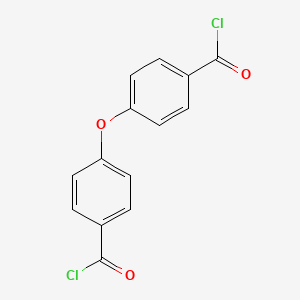

4,4'-Oxybisbenzoyl chloride

Description

Contextualization within Aromatic Acyl Chlorides Research

Aromatic acyl chlorides are a class of organic compounds characterized by a -COCl group attached to an aromatic ring. They are highly reactive and serve as important intermediates in the synthesis of a wide array of organic molecules and polymers. The reactivity of the acyl chloride group makes them susceptible to nucleophilic attack, enabling the formation of esters, amides, and other derivatives.

Within this class, 4,4'-oxybisbenzoyl chloride is distinguished by its bifunctionality. The presence of two acyl chloride groups allows it to act as a building block for polymerization reactions, leading to the formation of high-performance polymers. The ether linkage between the two phenyl rings provides a degree of flexibility and improved solubility to the resulting polymers compared to those derived from more rigid aromatic diacyl chlorides. This combination of reactivity and structural features has made this compound a subject of considerable research interest.

Historical Overview of Synthesis and Early Applications of this compound

The synthesis of this compound has been approached through various methods over the years. A common route involves the chlorination of 4,4'-oxybisbenzoic acid. Traditional methods often employed reagents like thionyl chloride or phosgene (B1210022). scirp.org More recent and greener synthetic routes have been developed to avoid these toxic reagents. scirp.org One such method involves the use of a Vilsmeier-Haack reagent prepared from N,N-dimethylformamide (DMF) and phthaloyl dichloride (OPC) in 1,4-dioxane. scirp.org Another approach describes the reaction of 4,4′-oxybisbenzaldehyde with chlorine to produce 4,4'-Oxybis(benzoyl Chloride) in high yield. chemicalbook.com

Early applications of this compound were primarily centered on its use as a monomer in the synthesis of high-performance polymers, particularly polyamides and polyesters. Its ability to impart thermal stability and desirable mechanical properties to these polymers made it a valuable component in the aerospace and electronics industries.

Significance as a Research Chemical and Monomer for Advanced Materials

This compound is a crucial research chemical, primarily due to its role as a monomer in the synthesis of advanced materials. chemicalbook.com It is a key component in the production of polyetherketones (PEKs), a family of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical strength. The ether linkage in this compound contributes to the processability of these otherwise intractable polymers.

Research has also explored the use of this compound in the preparation of novel photosensitive polymers. chemicalbook.com For instance, it has been used to synthesize a new low-temperature curing photosensitive polymer that exhibits high transparency at a specific wavelength (365 nm, i-line), a property valuable in the microelectronics industry. chemicalbook.com Its bifunctional nature also makes it a candidate for the synthesis of star-shaped polymers and other complex macromolecular architectures. tudelft.nl

Interactive Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₈Cl₂O₃ chemicalbook.comnih.gov |

| Molecular Weight | 295.12 g/mol chemicalbook.combiocompare.com |

| Appearance | White powder or crystal-powder chemicalbook.comlookchem.com |

| CAS Number | 7158-32-9 nih.gov |

| IUPAC Name | 4-(4-carbonochloridoylphenoxy)benzoyl chloride nih.gov |

| Melting Point | 88-89 °C scirp.org |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-carbonochloridoylphenoxy)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2O3/c15-13(17)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(16)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUWBBMPVXVSOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)OC2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221810 | |

| Record name | Benzoyl chloride, p,p'-oxybis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7158-32-9 | |

| Record name | 4,4′-Oxydibenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7158-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, p,p'-oxybis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007158329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, p,p'-oxybis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Oxybis(benzoyl Chloride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4 Oxybisbenzoyl Chloride

Chlorination Reactions for the Formation of 4,4'-Oxybisbenzoyl Chloride

Chlorination reactions represent the most direct and common methods for producing this compound. These processes involve the introduction of chlorine atoms to convert functional groups—specifically aldehydes or carboxylic acids—into the desired acid chloride functionalities.

A prominent synthetic route involves the direct reaction of 4,4'-Oxybisbenzaldehyde with chlorine gas. chemicalbook.com This process converts the aldehyde groups into acyl chlorides, yielding the target compound. This method has been refined to achieve high yields and purity through careful control of reaction parameters. chemicalbook.com

The efficiency of the chlorination of 4,4'-Oxybisbenzaldehyde is highly dependent on the reaction conditions. Research has demonstrated that high yields can be obtained by optimizing temperature, reaction time, and the use of initiators. A notable example involves a process that achieves a reaction yield of 98.6% by mass. chemicalbook.com In this method, 4,4'-Oxybisbenzaldehyde is heated in a solvent, and chlorine gas is introduced under light irradiation. The reaction progress is monitored by gas chromatography until the starting material is consumed. chemicalbook.com

Table 1: Optimized Reaction Conditions for Chlorination of 4,4'-Oxybisbenzaldehyde

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 4,4'-Oxybisbenzaldehyde | chemicalbook.com |

| Reagent | Chlorine Gas | chemicalbook.com |

| Solvent | p-Chlorobenzotrifluoride (PCBTF) | chemicalbook.com |

| Temperature | 143 °C | chemicalbook.com |

| Initiator | High-Pressure Mercury Lamp | chemicalbook.com |

| Reaction Time | 15 hours | chemicalbook.com |

The chlorination of 4,4'-Oxybisbenzaldehyde can be performed either without a solvent or using an inert solvent system. chemicalbook.comgoogle.com

Solvent-Free Systems: Conducting the reaction in a solvent-free environment, where 4,4'-Oxybisbenzaldehyde is used alone, is a viable option. google.com This approach maximizes the concentration of the reactant, which can lead to a high production volume per unit, often referred to as "pot efficiency." google.com

Inert Solvent Systems: Alternatively, the reaction can be carried out in an inert solvent that does not react with chlorine. google.com Using a solvent can help control the reaction temperature and facilitate handling. Fluorine-containing aromatic compounds, such as p-Chlorobenzotrifluoride (PCBTF), have been successfully used. chemicalbook.com Other suitable inert solvents include benzonitriles and various halogen-containing aromatic compounds. google.com When a solvent is used, a substrate concentration of 25% by mass or higher is preferable to maintain good process efficiency. google.com

Light irradiation plays a crucial role in initiating the chlorination of the aldehyde groups. chemicalbook.com The process often utilizes a high-pressure mercury lamp to provide the necessary energy to start the reaction. chemicalbook.com This use of light, particularly ultraviolet (UV) light, is a common technique for promoting radical-forming conditions necessary for the chlorination of side chains on aromatic rings without requiring a catalyst. google.com This photo-induced reaction facilitates the conversion of the aldehyde to the acid chloride. chemicalbook.comgoogle.com

While specific by-product analysis for the direct chlorination of 4,4'-Oxybisbenzaldehyde is not extensively detailed in the provided sources, related syntheses of benzoyl chlorides can offer insights. A potential major by-product in similar acylation reactions is the formation of ketone derivatives. orgsyn.org The formation of such impurities is often influenced by reaction temperature and the rate of reagent addition. To mitigate by-product formation, strategies such as maintaining optimal ambient temperatures (e.g., 20–25°C in related processes) and controlling the addition of reagents can be employed, as higher temperatures may favor ketone formation. orgsyn.org

An alternative and more conventional pathway to this compound is the conversion of 4,4'-Oxybisbenzoic acid. iharanikkei.net This method involves treating the dicarboxylic acid with a chlorinating agent. Common reagents for this type of conversion include thionyl chloride and oxalyl chloride. iharanikkei.netorgsyn.org

One challenge with using agents like thionyl chloride is the potential for residual sulfur or phosphorus contaminants in the final product. iharanikkei.net To overcome this, alternative methods have been developed. For instance, a high-purity solid Vilsmeier reagent, prepared from 2-chlorotoluene (B165313) (OPC) and N,N-dimethylformamide (DMF), has been used as the chlorinating agent. iharanikkei.net In this process, a slurry of 4,4'-Oxybisbenzoic acid in a solvent such as 2-chlorotoluene is heated with the Vilsmeier reagent. The starting material gradually dissolves as it converts to this compound. Upon cooling, the high-purity product crystallizes and can be isolated by filtration. iharanikkei.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₄H₈Cl₂O₃ |

| 4,4'-Oxybisbenzaldehyde | C₁₄H₁₀O₃ |

| 4,4'-Oxybisbenzoic Acid | C₁₄H₁₀O₅ |

| Chlorine | Cl₂ |

| p-Chlorobenzotrifluoride (PCBTF) | C₇H₄ClF₃ |

| Thionyl chloride | SOCl₂ |

| Oxalyl chloride | C₂Cl₂O₂ |

| N,N-Dimethylformamide (DMF) | C₃H₇NO |

| 2-chlorotoluene | C₇H₇Cl |

Conversion of 4,4'-Oxybisbenzoic Acid to this compound

Utilization of Chlorinating Agents (e.g., Thionyl Chloride, Phosphorus Chlorides, Phosgene (B1210022), Vilsmeier Reagent)

Several chlorinating agents are employed for the synthesis of this compound, each with distinct characteristics.

Thionyl Chloride (SOCl₂): This is a widely used reagent for converting carboxylic acids to acyl chlorides. masterorganicchemistry.comcommonorganicchemistry.com The reaction with 4,4'-oxydibenzoic acid is typically performed by heating, often under reflux conditions. A significant advantage of using thionyl chloride is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. masterorganicchemistry.comyoutube.com The reaction can be conducted using excess thionyl chloride which also acts as the solvent. commonorganicchemistry.com

Phosphorus Chlorides (PCl₃ and PCl₅): Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are effective chlorinating agents for this synthesis. youtube.com PCl₅ reacts with the carboxylic acid to yield the acyl chloride, phosphorus oxychloride (POCl₃), and HCl. orgsyn.orgwikipedia.org While highly effective, these reagents introduce phosphorus-based impurities that must be removed from the final product. youtube.com

Phosgene (COCl₂): Phosgene is a highly efficient chlorinating agent that can produce high-purity acyl chlorides. wikipedia.org However, its extreme toxicity necessitates stringent safety precautions, limiting its use. asianpubs.org A safer, solid alternative is triphosgene (B27547), or bis(trichloromethyl) carbonate, which can be used to generate phosgene in situ or act as a direct chlorinating agent in the presence of a catalyst like N,N-dimethylformamide (DMF). asianpubs.orgresearchgate.net

Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium salt, is typically formed from the reaction of a substituted amide like DMF with an acid chloride such as phosphorus oxychloride (POCl₃) or oxalyl chloride. wikipedia.orgjk-sci.commychemblog.com This reagent is effective for converting carboxylic acids to their corresponding acyl chlorides. scirp.orgresearchgate.net Research has demonstrated the synthesis of this compound using a Vilsmeier reagent derived from DMF and phthaloyl dichloride. scirp.org

The following table summarizes the common chlorinating agents and their byproducts in the synthesis of this compound.

| Chlorinating Agent | Formula | Key Byproducts | Notes |

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gaseous byproducts simplify purification. masterorganicchemistry.com |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Effective but introduces phosphorus contaminants. orgsyn.org |

| Phosgene | COCl₂ | CO₂, HCl | Highly efficient but extremely toxic. wikipedia.org |

| Vilsmeier Reagent | [(CH₃)₂N=CHCl]⁺Cl⁻ | Varies with activator (e.g., DMF, PO₂Cl₂) | Can be generated from less hazardous materials. scirp.org |

Challenges with High Melting Point and Solubility of Precursor

The precursor, 4,4'-oxydibenzoic acid, possesses physical properties that present challenges in synthesis. It is a crystalline solid with a very high melting point of 329 °C and is insoluble in water. While it shows solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), its solubility in many other common organic solvents is limited. caymanchem.combiosynth.com

These properties can lead to:

Heterogeneous Reaction Mixtures: The low solubility of the precursor in many reaction media results in a solid-liquid slurry, which can lead to slower reaction rates and incomplete conversion.

Requirement for High Temperatures: To achieve a sufficient reaction rate and improve solubility, high temperatures are often necessary, which can potentially lead to side reactions and product degradation.

Solvent Selection: The choice of solvent is critical. High-boiling point solvents are often required to maintain the reaction mixture at the necessary temperature. For instance, syntheses using Vilsmeier reagents have been carried out in solvents like 2-chlorotoluene to accommodate the required reaction temperature. scirp.org

Purification Strategies for Minimizing Contaminants (e.g., Sulfur, Phosphorus)

Purification of the final product, this compound, is essential to ensure its suitability for polymerization. The strategy depends on the synthetic method used.

Removal of Sulfur-based Contaminants: When thionyl chloride is used, the main byproducts (SO₂ and HCl) are gases and are easily removed from the reaction vessel. orgsyn.org Any excess, unreacted thionyl chloride, which has a boiling point of 76 °C, can be removed by distillation under reduced pressure. orgsyn.org

Removal of Phosphorus-based Contaminants: Syntheses employing phosphorus chlorides like PCl₅ leave behind phosphorus oxychloride (POCl₃, boiling point 106 °C) and other phosphorus-containing residues. orgsyn.org These can be separated from the higher-boiling point this compound by vacuum distillation. For achieving high purity, recrystallization of the solid product from an inert solvent is a common and effective method.

Alternative Synthetic Routes and Their Comparative Efficiency

To overcome the challenges posed by hazardous reagents and difficult reaction conditions, alternative synthetic routes are being explored.

Exploration of Novel Vilsmeier Reagent Approaches

Recent research has focused on developing more environmentally benign methods for preparing Vilsmeier reagents. One such approach involves the synthesis of the Vilsmeier reagent from N,N-dimethylformamide (DMF) and phthaloyl dichloride (OPC). scirp.orgresearchgate.netsemanticscholar.orgscirp.org This method has been successfully applied to the synthesis of this compound. scirp.org

The key advantages of this novel approach include:

Avoidance of Toxic Reagents: It obviates the need for highly toxic and hazardous reagents like phosgene, thionyl chloride, or phosphorus oxychloride. scirp.org

Atom Economy: The process is highly atom-efficient. The byproduct, phthalic anhydride, can be recovered in high yield by simple filtration and can be reused as a material for producing more phthaloyl dichloride, thus minimizing waste. scirp.orgresearchgate.net

Greener Synthesis: This route represents a more sustainable and "green" alternative to conventional methods. scirp.org

Advantages of High Concentration and Solvent-Free Reaction Systems

Conducting reactions under high concentration or solvent-free conditions is a key principle of green chemistry that offers significant advantages. researchgate.netcmu.edursc.org

Environmental Impact: Eliminating organic solvents reduces pollution, as solvents are a major contributor to industrial chemical waste. researchgate.net

Efficiency and Cost: Solvent-free reactions can lead to shorter reaction times, higher yields, and simplified workup procedures, which lowers processing costs. cmu.edu

Process Simplicity: Handling and processing are simplified, and the need for solvent recovery and disposal systems is eliminated. cmu.edu

In the context of this compound synthesis, using neat thionyl chloride as both reagent and solvent is an example of a high-concentration system. commonorganicchemistry.com Such approaches are increasingly favored for their economic and ecological benefits.

Mechanism of Acyl Chloride Formation in the Synthesis of this compound

The conversion of a carboxylic acid group on the 4,4'-oxydibenzoic acid molecule to an acyl chloride group follows a nucleophilic acyl substitution pathway. The specific steps vary depending on the chlorinating agent.

Mechanism with Thionyl Chloride: The reaction between a carboxylic acid and thionyl chloride (SOCl₂) proceeds through a multi-step mechanism:

Nucleophilic Attack: The oxygen atom of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. youtube.comlibretexts.org

Formation of Intermediate: This attack leads to the formation of a chlorosulfite intermediate, converting the hydroxyl group into a much better leaving group. masterorganicchemistry.comlibretexts.org

Nucleophilic Acyl Substitution: A chloride ion (Cl⁻), generated in the initial steps, acts as a nucleophile and attacks the carbonyl carbon of the intermediate. masterorganicchemistry.com

Tetrahedral Intermediate Collapse: A tetrahedral intermediate is formed, which then collapses. The carbonyl double bond is reformed, and the chlorosulfite group is expelled. masterorganicchemistry.com

Irreversible Product Formation: The expelled leaving group is unstable and decomposes into gaseous sulfur dioxide (SO₂) and a chloride ion, driving the reaction to completion. youtube.com

Mechanism with Vilsmeier Reagent: The mechanism involving a Vilsmeier reagent (e.g., [(CH₃)₂N=CHCl]⁺) is different:

Reagent Formation: First, the Vilsmeier reagent, an electrophilic iminium salt, is formed from DMF and an activator like POCl₃. youtube.comchemistrysteps.com

Activation of Carboxylic Acid: The carboxylic acid's oxygen attacks the electrophilic carbon of the Vilsmeier reagent.

Formation of an Activated Intermediate: This forms a new, highly activated intermediate. This intermediate is primed for nucleophilic attack.

Nucleophilic Attack by Chloride: A chloride ion attacks the carbonyl carbon of this activated intermediate.

Product Formation: The tetrahedral intermediate collapses, eliminating a stable molecule (like DMF) and forming the final acyl chloride product. youtube.com

Reactivity and Reaction Mechanisms of 4,4 Oxybisbenzoyl Chloride in Organic Synthesis

Nucleophilic Acyl Substitution Reactions Involving 4,4'-Oxybisbenzoyl Chloride

The core reactivity of this compound lies in the electrophilic nature of the carbonyl carbons in its two acyl chloride groups. These carbons are readily attacked by nucleophiles in a classic two-step mechanism: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. masterorganicchemistry.comvanderbilt.edulibretexts.org This addition-elimination sequence results in the net substitution of the chloride with the incoming nucleophile. masterorganicchemistry.comyoutube.com Due to the presence of two reactive sites, the molecule can undergo these reactions at both ends, leading to the formation of polymers or macrocycles.

This compound reacts vigorously with alcohols and phenols to form polyesters. chemguide.co.uk The reaction proceeds via nucleophilic acyl substitution, where the oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. ksu.edu.sa This reaction is often rapid at room temperature and results in the formation of an ester linkage and the liberation of hydrogen chloride (HCl) gas. chemguide.co.ukchemguide.co.uk

The general reaction can be summarized as:

Step 1 (Addition): The alcohol or phenol attacks one of the electrophilic carbonyl carbons of this compound.

Step 2 (Elimination): The tetrahedral intermediate collapses, expelling a chloride ion and forming the ester.

Polymerization: Since the starting material is difunctional, this reaction repeats at the other end of the molecule and with other monomers, leading to the growth of a polyester (B1180765) chain.

In the case of less reactive phenols, the reaction can be facilitated by first converting the phenol to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide. chemguide.co.uklibretexts.org This increased nucleophilicity allows for a faster and more efficient reaction. libretexts.org The synthesis of high-performance aromatic polyesters, known as polyarylates, frequently employs this type of reaction.

Table 1: Examples of Nucleophiles in Esterification Reactions

| Nucleophile Type | Specific Example | Resulting Linkage |

|---|---|---|

| Alcohol | Ethanol | Ethyl Ester |

| Phenol | Phenol | Phenyl Ester |

| Diol | Bisphenol A | Polyarylate |

Similar to the reaction with alcohols, this compound readily reacts with ammonia (B1221849) and primary or secondary amines to form amides. chemguide.co.uk This reaction is fundamental to the synthesis of polyamides, particularly high-strength aromatic polyamides (aramids). The nitrogen atom of the amine acts as a potent nucleophile, attacking the acyl chloride's carbonyl carbon. chemguide.co.uk

The reaction typically proceeds in two stages:

Formation of the amide bond and hydrogen chloride.

The basic amine starting material neutralizes the HCl byproduct to form an ammonium (B1175870) salt. chemguide.co.uk

Because of this second step, two equivalents of the amine are generally required for each acyl chloride group: one to act as the nucleophile and one to act as a base. mnstate.edu Alternatively, a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) can be added to scavenge the HCl, preserving the primary amine for the polymerization reaction. mnstate.edu

When this compound reacts with primary or secondary amines, it forms N-substituted amides. chemguide.co.uk For instance, reaction with a primary amine (R-NH₂) results in a secondary amide, where the nitrogen atom is bonded to a hydrogen and the acyl group. If this reaction is carried out with a diamine, such as p-phenylenediamine, a polyamide polymer is formed. These polymers are valued for their exceptional thermal stability and mechanical strength. The resulting amide linkage is planar and rigid due to resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl group, which contributes to the high performance characteristics of the final polymer. vanderbilt.edu

The formation of amides from acyl chlorides and amines is generally a very fast reaction. The kinetics of such polycondensation reactions are crucial for controlling the molecular weight and properties of the resulting polymer. Low-temperature solution polycondensation is a common technique used to synthesize high molecular weight aramids from monomers like this compound. researchgate.net This method allows for precise control over stoichiometry and reaction conditions.

The reaction rate is influenced by several factors:

Solvent: Polar aprotic solvents like N,N-dimethylacetamide (DMAc) or N-methylpyrrolidone (NMP), often with the addition of salts like lithium chloride or calcium chloride, are used to keep the rigid polymer chains in solution as they form. researchgate.net

Temperature: The reactions are typically carried out at low temperatures to minimize side reactions and allow for better control of the polymerization process.

Monomer Reactivity: The electrophilicity of the acyl chloride and the nucleophilicity of the amine directly impact the reaction rate.

Selectivity can be a concern when reacting with multifunctional amines or in the presence of other nucleophilic groups. However, the high reactivity of the acyl chloride-amine reaction generally ensures that amide formation is the predominant pathway.

Table 2: Factors Influencing Amide Formation Kinetics

| Factor | Influence on Reaction | Typical Conditions |

|---|---|---|

| Solvent | Solubilizes the growing polymer chain. | Polar aprotic (e.g., DMAc, NMP) |

| Temperature | Controls reaction rate and minimizes side reactions. | Low temperature (e.g., 0-25°C) |

| Stoichiometry | Crucial for achieving high molecular weight. | Equimolar amounts of diamine and diacyl chloride |

| Base | Neutralizes HCl byproduct. | Excess amine or added tertiary amine (e.g., pyridine) |

Acyl chlorides react vigorously with water in a hydrolysis reaction to form the corresponding carboxylic acid. chemguide.co.uk In the case of this compound, this reaction yields 4,4'-oxybisbenzoic acid and hydrogen chloride.

The reaction is a nucleophilic acyl substitution where water acts as the nucleophile. chemguide.co.uk This process is typically rapid and exothermic. Due to the high reactivity of acyl chlorides with water, it is essential to carry out reactions with other, desired nucleophiles (like alcohols and amines) under anhydrous (dry) conditions to prevent the formation of the carboxylic acid as an unwanted byproduct. The presence of a base like pyridine can be used to neutralize the HCl formed during hydrolysis. uomustansiriyah.edu.iq

Reaction with Ammonia and Amines to Form Amides

Crosslinking Reactions in Polymer Chemistry

Beyond its role as a linear monomer, this compound can be employed as a crosslinking agent. If a pre-formed polymer contains nucleophilic functional groups along its backbone or as side chains (e.g., hydroxyl or amine groups), this compound can be introduced to create covalent bonds, or crosslinks, between the polymer chains.

This crosslinking process transforms a collection of individual polymer chains into a three-dimensional network, which typically results in:

Increased mechanical strength and stiffness.

Improved thermal stability.

Decreased solubility and swelling in solvents.

Mechanism of Covalent Bond Formation Between Polymer Chains

This compound is a highly reactive diacyl chloride that serves as an effective crosslinking agent in polymer chemistry. Its reactivity stems from the two benzoyl chloride functional groups, which are susceptible to nucleophilic attack. The mechanism of covalent bond formation involves the reaction of these acyl chloride groups with nucleophilic functional groups present on polymer chains, such as hydroxyl (-OH) or amine (-NH2) groups.

The process is a nucleophilic acyl substitution reaction. For instance, when reacting with a polymer containing hydroxyl groups, the oxygen atom of the hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion (Cl-) as a leaving group and forming a stable ester bond. A proton is then removed from the formerly hydroxyl oxygen, typically by a base or another nucleophile, to yield the final crosslinked product and hydrochloric acid (HCl) as a byproduct.

Similarly, if the polymer contains primary or secondary amine groups, the nitrogen atom initiates the nucleophilic attack on the carbonyl carbon. This process results in the formation of a stable amide bond, again with the elimination of HCl. Because this compound possesses two reactive sites, it can react with functional groups on two separate polymer chains, creating a covalent bridge or crosslink between them. This step-growth polymerization process effectively links the individual polymer chains into a three-dimensional network.

Influence on Polymer Network Formation and Mechanical Strength

The introduction of this compound as a crosslinking agent has a profound impact on the formation of the polymer network and, consequently, its mechanical properties. The bifunctional nature of the molecule allows it to connect linear or branched polymer chains at various points, transforming a collection of individual macromolecules into a single, continuous network structure.

The density of this network is directly related to the concentration of the crosslinking agent used. A higher concentration of this compound leads to a greater number of crosslinks per unit volume, resulting in a more tightly bound and rigid network. This increased network density restricts the mobility of the polymer chains, which significantly enhances the material's mechanical strength, stiffness (modulus), and thermal stability.

The rigid, aromatic structure of the this compound molecule itself contributes to the strength and rigidity of the final polymer. Once incorporated into the network, this rigid segment reinforces the structure, preventing chain slippage and deformation under stress. As a result, crosslinking with this compound typically leads to an increase in tensile strength and a reduction in elongation at break. The formation of a well-defined three-dimensional network can also improve the material's resistance to solvents and chemical attack, as the crosslinks prevent the polymer chains from dissolving.

Application in Ligand Synthesis for Catalysis

Preparation of Bisoxazoline Ligands from this compound

This compound is a valuable precursor for the synthesis of C2-symmetric chiral bisoxazoline (BOX) ligands. wikipedia.org These ligands are widely used in asymmetric catalysis due to their ability to create a well-defined chiral environment around a metal center. The synthesis is typically a one-step process involving the condensation of the diacyl chloride with two equivalents of a chiral amino alcohol. wikipedia.org

The reaction proceeds via nucleophilic acyl substitution at both benzoyl chloride sites. The amino group of the chiral amino alcohol attacks the carbonyl carbon, followed by an intramolecular cyclization. This process forms the two oxazoline (B21484) rings linked by the oxybis(benzoyl) backbone. The chirality of the resulting BOX ligand is determined by the stereochemistry of the starting amino alcohol, which is often derived from readily available chiral amino acids. For example, using (S)-valinol would result in a (S,S)-bisoxazoline ligand. The ether linkage in the backbone of the ligand provides a degree of flexibility, which can influence the catalytic activity of its metal complexes.

Role in Self-Assembled Catalytic Systems (e.g., Palladium Complexes)

Once synthesized, bisoxazoline ligands derived from this compound can coordinate with various transition metals to form self-assembled catalytic systems. Palladium complexes of these BOX ligands are particularly significant in catalysis. The BOX ligand typically acts as a bidentate or tridentate ligand, coordinating to the palladium center through its two nitrogen atoms. nih.gov

The formation of the palladium complex involves the reaction of the BOX ligand with a suitable palladium precursor, such as palladium(II) chloride (PdCl2) or bis(acetonitrile)dichloropalladium(II). The C2-symmetry of the ligand is crucial as it restricts the possible coordination geometries, leading to a more predictable and stereoselective catalytic environment. The substituents on the oxazoline rings, originating from the chiral amino alcohol, create a chiral pocket around the palladium active site. This steric arrangement directs the incoming substrates, enabling high enantioselectivity in catalytic transformations. The oxybis(benzoyl) backbone holds the two oxazoline units in a specific spatial orientation that is critical for effective asymmetric induction.

Catalytic Activity and Reusability Studies (e.g., Suzuki-Miyaura Coupling, Mizoroki-Heck Reactions)

Palladium complexes featuring bisoxazoline ligands derived from precursors like this compound are effective catalysts for important carbon-carbon bond-forming reactions, including the Suzuki-Miyaura and Mizoroki-Heck reactions. researchgate.netresearchgate.net These reactions are fundamental in organic synthesis for creating complex molecules from simpler starting materials. dntb.gov.ua

In the Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, the palladium-BOX catalyst demonstrates high activity and selectivity. researchgate.net The chiral environment created by the ligand can be leveraged for asymmetric versions of the reaction. Similarly, in the Mizoroki-Heck reaction, which couples an unsaturated halide with an alkene, these catalysts promote efficient conversion. researchgate.net

Studies have shown that the performance of these catalysts is influenced by reaction parameters such as the solvent, base, and temperature. researchgate.net The reusability of the catalyst is a key consideration for sustainable chemistry. Immobilizing the palladium complex on a solid support or using aqueous systems can facilitate catalyst recovery and reuse over multiple cycles with minimal loss of activity. rsc.org

Table 1: Representative Catalytic Performance in Suzuki-Miyaura Coupling

This table presents hypothetical data based on typical results found in the literature for similar catalytic systems.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | 0.5 | Toluene | K2CO3 | 95 |

| 2 | 1-Iodonaphthalene | 4-Methylphenylboronic acid | 0.5 | DMF | Cs2CO3 | 92 |

| 3 | 4-Chlorotoluene | Phenylboronic acid | 1.0 | 1,4-Dioxane | K3PO4 | 88 |

Table 2: Representative Catalytic Performance in Mizoroki-Heck Reaction

This table presents hypothetical data based on typical results found in the literature for similar catalytic systems.

| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Solvent | Base | Yield (%) |

| 1 | Iodobenzene | Styrene | 0.1 | NMP | Et3N | 98 |

| 2 | 4-Bromobenzonitrile | n-Butyl acrylate | 0.1 | DMF | NaOAc | 94 |

| 3 | 1-Iodo-4-nitrobenzene | Methyl methacrylate | 0.2 | Toluene | K2CO3 | 91 |

Polymerization Applications and Materials Science

High-Performance Polymer Synthesis Utilizing 4,4'-Oxybisbenzoyl Chloride as a Monomer

Polybenzimidazoles and Related High-Temperature Polymers

Polybenzimidazoles (PBIs) are a class of high-performance heterocyclic polymers known for their exceptional thermal and chemical stability. The synthesis of PBIs involves the polycondensation of an aromatic tetraamine (B13775644) with a dicarboxylic acid or its derivatives, such as a diacid chloride. In this context, this compound is a suitable diacid chloride monomer for creating the PBI backbone. The synthesis of PBIs from 4,4'-oxybis(benzoic acid) and various tetraamines has been documented, establishing a clear pathway for the use of its diacid chloride derivative. researchgate.netresearchgate.net

The reaction between this compound and an aromatic tetraamine, such as 3,3′,4,4′-tetraaminobiphenyl, initially proceeds via a low-temperature solution polycondensation to form a soluble, uncyclized polyamide precursor, often referred to as a poly(amino-amide). This precursor polymer contains amide linkages and pendant amino groups. The formation of this high-molecular-weight precursor is a critical step, as its properties, particularly its solubility, allow for it to be processed into films, fibers, or other forms before the final, intractable PBI structure is formed.

The creation of polymer foams can be achieved through various methods, including in situ processes where polymerization and foaming occur simultaneously or in rapid succession. For polyamides derived from this compound, a solution foaming strategy is a plausible method. mdpi.com This technique involves dissolving the polymer in a suitable solvent, such as formic acid, and then introducing a foaming agent. mdpi.com For instance, the injection of a sodium carbonate solution into the polymer/formic acid solution would trigger an acid-base reaction, generating carbon dioxide gas in situ. mdpi.com This gas acts as a blowing agent, inducing phase separation and forming the cellular structure of the foam as the polymer solidifies. mdpi.com This method allows for the creation of porous materials with hierarchical structures. mdpi.com

Aromatic polymers, including polyamides and polyimides, are known for their inherent thermal stability and flame resistance, which makes them excellent candidates for high-performance, fire-retardant foams. researchgate.net The high aromatic content and strong intermolecular forces in polyamides derived from this compound contribute to high char yields upon combustion. This char layer acts as an insulating barrier, slowing the transfer of heat and preventing the release of flammable volatiles, thus inhibiting further burning. youtube.com

The flame resistance of polyamide foams can be further enhanced by incorporating flame retardant additives. youtube.com These can include phosphorus-based compounds that promote char formation or nitrogen-based agents that release non-flammable gases when heated, diluting the oxygen supply to the flame. youtube.com The development of foams from inherently stable aromatic polyamides aims to replace traditional materials that rely on halogenated flame retardants, which are facing scrutiny due to environmental and health concerns. digitellinc.comvt.edu

Copolyesters and Other Polymer Architectures

This compound is a versatile monomer utilized in the synthesis of high-performance polymers, particularly copolyesters. Its incorporation into a polymer backbone is a strategic approach to modify and enhance the material's properties. Through copolymerization—the process of joining two or more different types of monomers—the characteristics of the final material can be precisely tuned. When this compound is used in conjunction with other diacids or diols, the resulting copolyester's properties are a function of the comonomers' chemical nature and their relative proportions in the polymer chain. mdpi.com

The synthesis of copolyesters often involves melt polycondensation, where monomers are reacted at high temperatures to form the polymer. mdpi.com For instance, this compound can be reacted with various diols to create a wide range of copolyesters. The rigid, aromatic structure of the 4,4'-oxybisbenzoyl unit, combined with the flexible ether linkage, imparts a unique balance of thermal stability and processability. By systematically varying the ratio of this monomer to other comonomers, such as aliphatic diacids or flexible diols, material scientists can create polymers with tailored characteristics. For example, increasing the content of rigid aromatic units generally enhances thermal resistance and mechanical strength. mdpi.com Conversely, incorporating more flexible aliphatic units can improve solubility and lower the glass transition temperature. This ability to create random or block copolymers allows for the fine-tuning of properties for specific applications. mdpi.com

The table below illustrates the conceptual effect of incorporating a rigid aromatic monomer like this compound into a polyester (B1180765) backbone compared to a more flexible aliphatic monomer.

| Property | Increasing this compound Content | Increasing Flexible Aliphatic Comonomer Content |

|---|---|---|

| Glass Transition Temperature (Tg) | Increases | Decreases |

| Melting Temperature (Tm) | Increases | Decreases |

| Tensile Strength | Increases | Decreases |

| Solubility | Decreases | Increases |

| Crystallinity | May Increase (depending on structure) | Decreases |

Structure-Property Relationships in this compound-Based Polymers

The macroscopic properties of a polymer are intrinsically linked to its molecular structure. For polymers derived from this compound, key structural features like the ether linkage, the potential for crosslinking, and the aromatic nature of the monomer dictate the material's ultimate performance.

The ether linkage (–O–) in the backbone of polymers derived from this compound plays a crucial role in defining their thermal and physical properties. This flexible linkage allows for increased segmental rotation within the polymer chain. nih.gov This enhanced rotational freedom introduces flexibility into the otherwise rigid polymer backbone, which can lead to improved solubility in organic solvents and a lower glass transition temperature (Tg) compared to analogous polymers lacking the ether bond. nih.govmdpi.com The lower Tg signifies that the polymer transitions from a rigid, glassy state to a more rubbery state at a lower temperature.

Despite increasing flexibility, the ether linkage does not significantly compromise the high thermal stability imparted by the aromatic rings in the polymer backbone. nih.gov This unique combination results in polymers that are both processable and capable of withstanding high temperatures. For example, poly(ether imide)s, which share this structural feature, are known for their excellent thermal stability. researchgate.net The presence of the ether bond allows for a desirable balance, creating materials that are not excessively rigid or brittle while maintaining the high-temperature performance characteristic of aromatic polymers. mdpi.com

The following table provides a comparative overview of the expected influence of an ether linkage on key polymer properties.

| Property | Polymer with Ether Linkage | Analogous Polymer without Ether Linkage (e.g., from Terephthaloyl Chloride) |

|---|---|---|

| Backbone Flexibility | Higher | Lower |

| Glass Transition Temperature (Tg) | Lower | Higher |

| Solubility | Generally Higher | Generally Lower |

| Thermal Stability | High | High |

| Processability | Improved | More Difficult |

Crosslinking is a process that forms covalent bonds between polymer chains, creating a three-dimensional network structure. The density of these crosslinks is a critical parameter that significantly influences the mechanical properties of the final material. dtic.mil For polymers synthesized using this compound, introducing crosslinks can transform a thermoplastic material into a thermoset, dramatically altering its behavior.

As the crosslinking density increases, the mobility of the polymer chains is restricted. This leads to a marked improvement in several mechanical properties. nih.govresearchgate.net The material becomes more rigid, resulting in a higher elastic modulus (stiffness) and increased tensile strength. researchgate.net Furthermore, the dimensional stability and resistance to creep (the tendency of a solid material to move slowly or deform permanently under the influence of persistent mechanical stresses) are enhanced. dtic.mil

However, this increase in stiffness and strength is typically accompanied by a decrease in ductility. The elongation at break, which is a measure of how much a material can stretch before it fractures, is reduced. A higher crosslinking density results in a more brittle material. The swelling behavior of the polymer in solvents is also significantly affected; as crosslink density increases, the ability of solvent molecules to penetrate the polymer network decreases, leading to reduced swelling. dtic.mil

This relationship is summarized in the table below.

| Mechanical Property | Effect of Increasing Crosslinking Density |

|---|---|

| Young's Modulus (Stiffness) | Increases |

| Tensile Strength | Increases |

| Hardness | Increases |

| Elongation at Break (Ductility) | Decreases |

| Solvent Swelling | Decreases |

| Creep Resistance | Increases |

Polymers derived from this compound can be designed to possess specific optical properties, including high transparency. For instance, a poly(o-hydroxyamide) (PHA) derived from 4,4'-oxybis(benzoyl chloride) has been noted for its transparency. researchgate.net This property is valuable in applications where optical clarity is required, such as in coatings and films.

Furthermore, these polymer systems can be formulated to be photosensitive. Photosensitivity is the property of a material to undergo a chemical change upon exposure to light. This is often achieved by blending the base polymer with a photoacid generator (PAG) and a cross-linking agent. researchgate.net When exposed to light of a specific wavelength (e.g., i-line at 365 nm), the PAG decomposes and releases an acid. In a subsequent heating step, this acid catalyzes a crosslinking reaction, rendering the exposed regions of the polymer film insoluble in a developer solution. This process allows for the creation of precise microscopic patterns on a substrate, a fundamental technique in microelectronics fabrication. A photosensitive polymer system based on a poly(o-hydroxyamide), a cross-linker, and a photoacid generator demonstrated high photosensitivity and contrast, enabling the formation of clear positive images with micron-scale resolution. researchgate.net

Advanced Characterization and Analytical Techniques

Spectroscopic Analysis of 4,4'-Oxybisbenzoyl Chloride and its Derivatives

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound by examining the interaction of the molecule with electromagnetic radiation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for identifying the carbon skeleton of a molecule. Since the probability of two adjacent carbon atoms being the ¹³C isotope is very low, signal splitting between adjacent carbons is not observed, which simplifies the spectrum. compoundchem.com Each unique carbon environment in a molecule produces a distinct signal, and the chemical shift (δ), measured in parts per million (ppm), provides information about the electronic environment of that carbon atom. huji.ac.il

For this compound, symmetry results in fewer signals than the total number of carbon atoms. The molecule has a plane of symmetry through the central oxygen atom, meaning there are four chemically distinct carbon environments. The expected chemical shifts for these carbons can be predicted based on typical ranges for similar functional groups. oregonstate.eduoregonstate.edu

C=O (Acyl Chloride Carbon): The carbonyl carbon of an acyl chloride is highly deshielded and typically appears far downfield.

C-O (Ether-linked Aromatic Carbon): The aromatic carbon directly bonded to the ether oxygen is deshielded due to the electronegativity of the oxygen.

Aromatic C-H Carbons: The chemical shifts of the aromatic carbons are influenced by their position relative to the ether and acyl chloride groups.

C-C=O (Aromatic Carbon bonded to Carbonyl): This quaternary carbon is also deshielded, appearing at a distinct downfield position.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl Carbon (C=O) | 165 - 180 | Typical range for acyl chlorides. oregonstate.edu |

| Aromatic Carbon (C-O) | 155 - 165 | Aromatic carbon attached to an electronegative ether oxygen. |

| Aromatic Carbons (C-H) | 115 - 135 | Standard range for carbons in a substituted benzene (B151609) ring. oregonstate.edu |

| Aromatic Carbon (C-C=O) | 130 - 140 | Quaternary aromatic carbon adjacent to the carbonyl group. |

Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend. nih.gov An FTIR spectrum provides a "fingerprint" of the molecule, allowing for the identification of its key structural features. globalresearchonline.net

The structure of this compound contains several IR-active functional groups, which would produce prominent absorption bands in its spectrum. The primary diagnostic peaks are associated with the carbonyl group of the acyl chloride, the ether linkage, and the aromatic rings.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Acyl Chloride | C=O Stretch | 1750 - 1815 | Strong |

| Aromatic Ether | C-O-C Asymmetric Stretch | 1200 - 1275 | Strong |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium to Weak |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Acyl Chloride | C-Cl Stretch | 600 - 800 | Medium to Strong |

Source: Predicted based on general FTIR correlation tables. umd.eduresearchgate.net

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. youtube.com It detects the inelastic scattering of monochromatic light, typically from a laser. utoronto.ca A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. researchgate.net For molecules with a center of symmetry, vibrational modes that are Raman active are often IR inactive, and vice versa.

In this compound, the key vibrational modes that would be expected to be strongly Raman active include the symmetric stretching of the aromatic rings and the symmetric stretch of the C-O-C ether bond. The high resolution of modern Raman spectrometers can also reveal fine structural details, such as isotopic effects (e.g., from ³⁵Cl and ³⁷Cl isotopes) and contributions from thermally populated vibrational states, known as "hot bands". walisongo.ac.idwalisongo.ac.id

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state radiofrequency technique that can be used to study compounds containing quadrupolar nuclei—those with a nuclear spin quantum number I ≥ 1. rsc.org The chlorine isotopes, ³⁵Cl and ³⁷Cl, both have a nuclear spin of 3/2, making this compound an ideal candidate for ³⁵Cl NQR studies. uni-heidelberg.de

NQR spectroscopy measures the interaction between the nuclear electric quadrupole moment of the chlorine atom and the electric field gradient (EFG) at the nucleus. This interaction is highly sensitive to the local electronic environment of the chlorine atom. Therefore, the ³⁵Cl NQR frequency can provide valuable information about the nature of the C-Cl bond in the acyl chloride group and can be used to study intermolecular interactions and distinguish between different crystalline phases (polymorphs) in the solid state.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying the components of a mixture.

Gas Chromatography (GC) is a powerful method for determining the purity and yield of volatile and thermally stable compounds like this compound. epa.gov The technique separates components of a mixture based on their partitioning between a stationary phase within a column and a mobile gaseous phase.

To determine the reaction yield, a sample of the crude reaction mixture is analyzed. An internal standard—a known amount of a non-reacting compound—is added to the sample before injection. The yield of this compound can then be calculated by comparing its peak area to that of the internal standard, referencing a previously established calibration curve.

A typical GC method for this analysis would involve:

Sample Preparation: Quenching the reaction and extracting the product into a suitable organic solvent like hexane (B92381) or dichloromethane.

GC System: A gas chromatograph equipped with a capillary column (e.g., a 30m x 0.32mm DB-5 column) is suitable.

Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds. Alternatively, a Mass Spectrometer (MS) can be used as a detector (GC-MS) to provide both quantification and structural confirmation of the product peak based on its retention time and mass spectrum. cdc.govnih.gov

This method allows for precise and accurate quantification, making it essential for process optimization and quality control.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of this compound. It separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. The purpose of HPLC analysis in this context is to quantify the main compound and identify and quantify any impurities, such as starting materials, by-products, or degradation products. researchgate.net

Due to the high reactivity of acyl chlorides, which can hydrolyze in the presence of protic solvents like water or alcohols, specialized HPLC methods are often required. Two primary strategies are employed: normal-phase chromatography or derivatization followed by reverse-phase chromatography. americanpharmaceuticalreview.com

In normal-phase HPLC, a non-polar mobile phase (e.g., hexane, heptane) is used with a polar stationary phase (e.g., silica). This setup is suitable for the direct analysis of acyl chlorides as it avoids the use of aqueous or alcoholic solvents that would cause degradation. americanpharmaceuticalreview.com

Alternatively, a more common and robust approach involves pre-column derivatization. In this method, the this compound is reacted with an alcohol (like methanol) or an amine to form a more stable ester or amide derivative. americanpharmaceuticalreview.comgoogle.com This stable derivative can then be readily analyzed using reverse-phase HPLC, which employs a non-polar stationary phase (typically C18) and a polar mobile phase (often a mixture of acetonitrile (B52724) and water). nih.gov Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic rings in the molecule absorb UV light. researchgate.net

The resulting chromatogram displays peaks corresponding to the derivatized this compound and any impurities. The area of each peak is proportional to the concentration of the corresponding substance, allowing for precise purity determination.

Below is a table outlining typical conditions for a reverse-phase HPLC analysis following derivatization.

Table 1: Representative HPLC Conditions for Purity Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | C18 (Octadecyl-silica), 5 µm particle size |

| Mobile Phase | Acetonitrile / Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30°C |

| Derivatizing Agent | Methanol (to form the diester) |

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. For this compound and its derived materials, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on thermal transitions and stability.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov This method is invaluable for determining the thermal transitions of this compound and the polymers derived from it.

When the this compound monomer is analyzed, the DSC thermogram will show a sharp endothermic peak corresponding to its melting point (T**m). This peak represents the temperature at which the compound transitions from a solid to a liquid state. The purity of the substance can also be inferred from the shape of the melting peak.

For polymers synthesized using this compound, such as polyamides or polyesters, DSC is used to identify key thermal properties that define their processing window and service temperature. The most important transitions observed are:

Glass Transition Temperature (T**g) : This is the temperature at which an amorphous or semi-crystalline polymer transitions from a rigid, glassy state to a more flexible, rubbery state. It appears as a step-like change in the baseline of the DSC curve. eag.comhitachi-hightech.com

Melting Temperature (T**m) : For semi-crystalline polymers, this is the temperature at which the crystalline domains melt. It is observed as an endothermic peak. researchgate.net

Crystallization Temperature (T**c) : Observed upon cooling from the melt, this exothermic peak indicates the temperature at which the polymer crystallizes.

These thermal transitions are crucial for understanding the structure-property relationships of the final material.

Table 2: Typical Thermal Transitions for Polyamides Derived from this compound

| Polymer Type | Glass Transition Temp. (T**g) | Melting Temp. (T**m) |

|---|---|---|

| Aromatic Polyamide (Amorphous) | 210 - 261°C | Not observed |

| Branched Polyamide 4 | Not reported | ~265°C |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability of this compound and the materials derived from it. researchgate.net

A TGA experiment generates a curve plotting mass percentage versus temperature. For this compound, the TGA curve would show a stable mass until the onset of thermal decomposition, at which point a sharp decrease in mass would occur as the molecule breaks down into volatile components.

When applied to polymers synthesized from this compound, TGA is used to assess their thermal and thermo-oxidative stability. Key parameters obtained from the TGA curve include:

Onset of Decomposition Temperature : The temperature at which significant mass loss begins.

Temperature for 5% or 10% Weight Loss (Td5 or T d10) : A standard metric for comparing the thermal stability of different materials. nih.gov

Residual Mass : The amount of material remaining at the end of the analysis, which can indicate the formation of a stable char.

Polymers derived from aromatic monomers like this compound, such as aramids, are known for their high thermal stability, and TGA is the primary tool for quantifying this property. doi.org The analysis can be performed in an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to evaluate thermo-oxidative stability. nih.gov

Table 3: Thermal Stability Data for Polymers Derived from this compound

| Polymer Type | Atmosphere | Temp. for 10% Weight Loss (T**d10) |

|---|---|---|

| Aromatic Polyamide | Nitrogen | 620 - 710°C |

| Aromatic Polyamide | Air | 497 - 597°C |

| Poly(amide imide) | Not specified | 250 - 440°C (Initial Decomposition) |

Other Advanced Characterization Techniques

Scanning Electron Microscopy (SEM) for Morphological Studies of Derived Materials

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to produce high-resolution images of a sample's surface. It works by scanning the surface with a focused beam of electrons. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the sample's surface topography and composition.

In the context of materials derived from this compound, such as high-performance polymers, fibers, or films, SEM is crucial for morphological studies. It provides detailed visualization of the material's microstructure, which is directly related to its macroscopic properties. Researchers use SEM to investigate:

Surface Topography : The texture, smoothness, or roughness of a polymer film or molded part.

Fiber Morphology : The diameter, uniformity, and surface characteristics of fibers spun from a derived polymer.

Fracture Surfaces : Analysis of surfaces after mechanical testing (e.g., tensile or impact tests) can reveal the failure mechanism, such as whether the fracture was brittle or ductile. mdpi.com

Phase Separation : In polymer blends or composites, SEM can be used to visualize the distribution and morphology of different phases.

For example, an SEM micrograph of a copolyester film can reveal details about its semi-crystalline nature and surface uniformity. researchgate.net The high magnification and depth of field of SEM make it an indispensable tool for understanding how synthesis and processing conditions affect the final structure of materials derived from this compound.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations on 4,4'-Oxybisbenzoyl Chloride

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations can predict a variety of properties, including its geometry, electronic distribution, and reactivity.

Researchers can perform geometry optimization to determine the most stable three-dimensional structure of the molecule. These calculations can reveal key bond lengths, bond angles, and dihedral angles. For instance, DFT can be used to calculate the C=O and C-Cl bond lengths in the benzoyl chloride moieties, as well as the C-O-C bond angle of the central ether linkage.

Furthermore, DFT is employed to calculate frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for understanding the molecule's reactivity. The LUMO is typically localized on the electrophilic carbonyl carbons of the acid chloride groups, indicating that these are the primary sites for nucleophilic attack during polymerization. The energy gap between the HOMO and LUMO can provide insights into the kinetic stability of the molecule.

Global reactivity indices, such as electrophilicity and nucleophilicity, can also be derived from DFT calculations. imist.ma These indices help in predicting the polar character of reactions involving this compound. imist.ma For example, a high electrophilicity index for this compound would be consistent with its role as an electrophile in Friedel-Crafts acylation reactions, a common step in the synthesis of polyetherketones.

A theoretical study on the reactivity of various aromatic compounds in electrophilic aromatic substitution with benzoyl chloride utilized DFT with the B3LYP/6-31G(d) method to calculate global reactivity indices. imist.ma The results of such calculations can be summarized in a table to compare the reactivity of different compounds.

| Compound | Chemical Potential (μ) (eV) | Electrophilicity (ω) (eV) | Nucleophilicity (N) (eV) |

| Benzoyl chloride | - | - | - |

| Aromatic Compound 1 | -3.216 | 0.802 | 2.92 |

| Aromatic Compound 2 | -3.127 | 0.749 | 2.97 |

Note: This table is illustrative of the types of data generated from DFT calculations on related compounds and is not specific to this compound.

Molecular Dynamics Simulations of Polymerization Processes

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of this compound, MD simulations can be used to model the polymerization process and to predict the properties of the resulting polymers.

To simulate polymerization, a reactive force field is often employed. This type of force field allows for the formation and breaking of chemical bonds during the simulation, enabling the modeling of chemical reactions like polycondensation. The simulation would typically start with a system containing monomers of this compound and a suitable co-monomer in a virtual reaction vessel. As the simulation progresses, the formation of covalent bonds between the monomers can be observed, leading to the growth of polymer chains.

MD simulations can provide valuable insights into the different stages of polymer growth. For instance, studies on the polycondensation of silicic acid have identified distinct growth regimes, such as the formation of compact nanoparticles, percolated networks, and branched clusters, depending on the simulation conditions. acs.orgacs.org Similar analyses could be applied to the polymerization of this compound to understand how factors like monomer concentration and temperature influence the final polymer architecture.

Once the polymer is formed in the simulation, MD can be used to study its structural and dynamic properties. For example, simulations of poly(ether ether ketone) (PEEK), a polymer structurally related to those synthesized from this compound, have been used to investigate intermolecular ordering and crystallinity. mdpi.comresearchgate.net These simulations can predict properties such as the glass transition temperature, mechanical modulus, and diffusion of small molecules within the polymer matrix. researchgate.net

The general steps in performing an MD simulation of polymerization include:

Model Construction : Building an initial system containing the monomers.

Simulation Run : Integrating the equations of motion to track the movement of atoms and the formation of bonds.

Trajectory Analysis : Analyzing the output of the simulation to understand polymer growth and properties.

Theoretical Modeling of Reactivity and Polymer Properties

Theoretical modeling combines quantum chemical calculations and molecular simulations to establish structure-property relationships. This approach can be used to predict the reactivity of this compound and the properties of the polymers derived from it.

The reactivity of the monomer can be modeled using DFT calculations, as described in section 6.1. By calculating properties like the distribution of electrostatic potential and the energies of frontier orbitals, one can predict the most likely sites for chemical reactions. For this compound, these calculations would confirm the high reactivity of the acyl chloride groups towards nucleophiles.

Once the reactivity of the monomer is understood, this information can be used as input for larger-scale simulations, such as MD, to model the polymerization process. The parameters for the reactive force field used in the MD simulation can be derived from or validated by quantum chemical calculations to ensure their accuracy.

Theoretical models can also predict the properties of the final polymer. By simulating the amorphous or crystalline structure of the polymer, it is possible to calculate macroscopic properties like density, thermal stability, and mechanical strength. For example, computational studies on PEEK have successfully predicted its viscoelastic properties and validated these predictions against experimental data. researchgate.net

The combination of different theoretical methods allows for a multi-scale modeling approach. Quantum mechanics can be used to understand the electronic-level details of monomer reactivity, while classical MD simulations can model the collective behavior of thousands of atoms to predict the bulk properties of the resulting polymer. This integrated computational approach is a powerful tool for the rational design of new polymers with desired properties based on monomers like this compound.

Environmental and Safety Considerations in Research and Development

Degradation Studies of 4,4'-Oxybisbenzoyl Chloride and Related Compounds

While specific experimental data on the degradation of this compound is limited, as noted in safety data sheets which indicate "no data available" for persistence and degradability, its environmental behavior can be inferred from its chemical structure and studies on related compounds. echemi.com The molecule consists of two benzoyl chloride moieties linked by a diphenyl ether structure, suggesting that its degradation will be influenced by the reactivity of the acyl chloride groups and the stability of the aromatic ether linkage.

Chemical and Biological Degradation Pathways

Chemical Degradation: The most immediate chemical degradation pathway for this compound is hydrolysis. As an acyl chloride, it is expected to react readily with water. This reaction would cleave the carbon-chlorine bonds, replacing the chloride atoms with hydroxyl groups to yield 4,4'-Oxybisbenzoic acid and hydrochloric acid. nih.govwikipedia.org This hydrolysis is a characteristic reaction of benzoyl chlorides and is expected to be rapid in the presence of moisture. nih.gov

Chlorinated Aromatic Compounds: Microorganisms are capable of degrading chlorinated aromatic compounds under both aerobic and anaerobic conditions. eurochlor.org Aerobic degradation often begins with the action of oxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, typically forming chlorocatechols as intermediates. slideshare.netub.edu These intermediates then undergo ring cleavage, leading to further breakdown into intermediates of central metabolic pathways like the Krebs cycle. ub.edu Anaerobic degradation, conversely, often proceeds through reductive dechlorination, where chlorine atoms are replaced by hydrogen. eurochlor.orgresearchgate.net

Diphenyl Ether Compounds: The diphenyl ether structure is known to be persistent. However, certain bacteria, such as Sphingomonas sp., have been shown to degrade diphenyl ether and its halogenated derivatives. nih.govnih.govresearchgate.net The initial step in this process often involves a dioxygenase enzyme attacking the aromatic ring to form unstable intermediates that lead to the cleavage of the ether bond. nih.govasm.org Subsequent degradation follows pathways for simpler aromatic compounds like phenol (B47542) and catechol. nih.gov

Given these pathways for related structures, the biological degradation of this compound (or its hydrolysis product, 4,4'-Oxybisbenzoic acid) would likely involve initial enzymatic attacks on the aromatic rings, followed by ether bond cleavage and subsequent mineralization. eurochlor.org

Photodegradation Processes and Environmental Fate

Information specific to the photodegradation of this compound is not available. However, related compounds offer some clues. Benzoyl chloride, for instance, shows light absorption in the ultraviolet spectrum, which suggests a susceptibility to direct photolysis by sunlight. nih.gov The diphenyl ether structure is a component of various environmental contaminants, some of which are known for their persistence. nih.gov

The environmental fate of a compound is determined by a combination of its properties and environmental conditions. Key factors include:

Persistence: The stability of the diphenyl ether bond could contribute to the persistence of the core structure in the environment.

Mobility: The compound's mobility in soil and water would be influenced by its water solubility and its tendency to adsorb to soil organic matter. echemi.com

Bioaccumulation: While data is unavailable for this compound, some related chlorinated organic compounds are known to bioaccumulate in organisms. nih.gov

Without specific experimental data, a definitive assessment of the environmental fate of this compound remains speculative. Its high reactivity with water suggests that in aqueous environments, its fate will be largely determined by its hydrolysis product, 4,4'-Oxybisbenzoic acid.

Laboratory Safety and Handling Protocols for this compound

This compound is a corrosive chemical that requires strict safety protocols during handling and storage to prevent injury and exposure.

Irritation and Corrosive Properties

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a corrosive substance. nih.govtcichemicals.com It poses significant hazards upon contact.

Skin: It is categorized as causing severe skin burns and damage (Skin Corrosion, Sub-category 1A/1B). eurochlor.orgnih.gov

Eyes: It is classified as causing serious eye damage (Eye Damage, Category 1). eurochlor.orgnih.gov

Metals: It may be corrosive to metals. tcichemicals.com

Direct contact with the skin or eyes can result in severe irritation and chemical burns. Inhalation of its dust or fumes is also to be avoided as it is destructive to the mucous membranes and upper respiratory tract. cdhfinechemical.com

Recommended Storage Conditions and Protective Measures

Proper storage and the use of personal protective equipment (PPE) are critical for the safe handling of this compound. The following tables summarize the recommended protocols based on safety data sheets.

Table 1: Recommended Storage Conditions

| Condition | Recommendation | Source(s) |

|---|---|---|

| Temperature | Store in a cool, dry place. | eurochlor.org |

| Atmosphere | Store under an inert gas (e.g., nitrogen or argon) to protect from moisture. | asm.org |

| Container | Keep container tightly closed and in a well-ventilated area. Store in a corrosive-resistant container. | eurochlor.orgtcichemicals.com |

| Incompatibilities | Store away from incompatible materials such as strong bases, alcohols, and water. | asm.org |

| Security | Store locked up. | eurochlor.org |

Table 2: Recommended Personal Protective Measures

| Type of Protection | Recommendation | Source(s) |

|---|---|---|